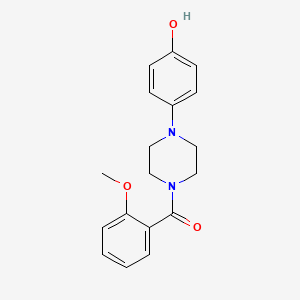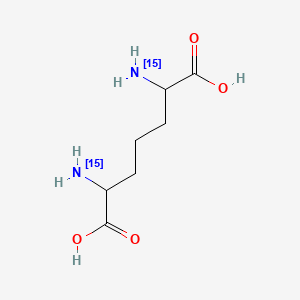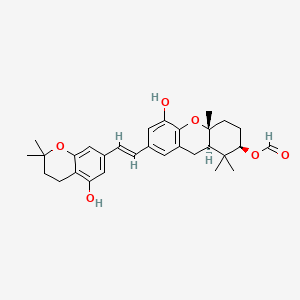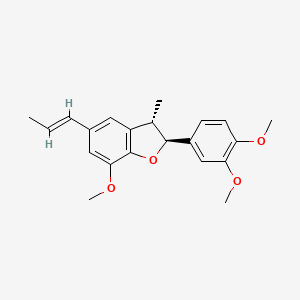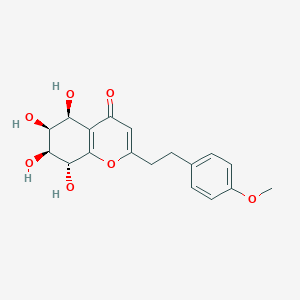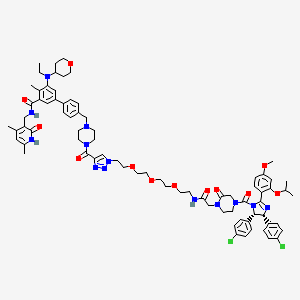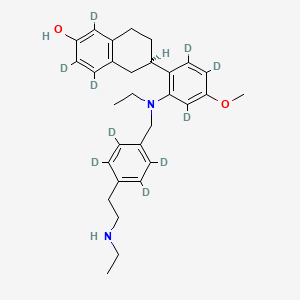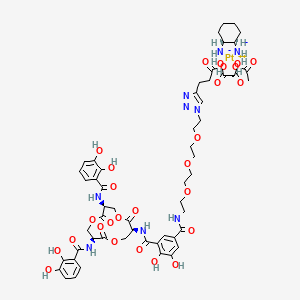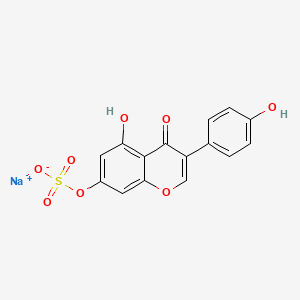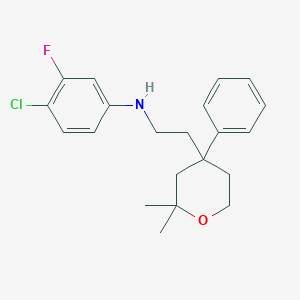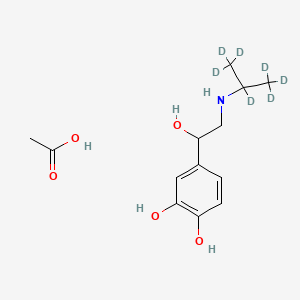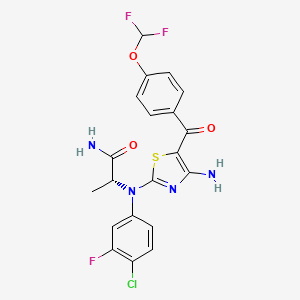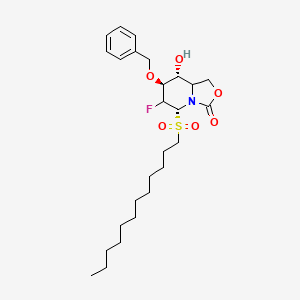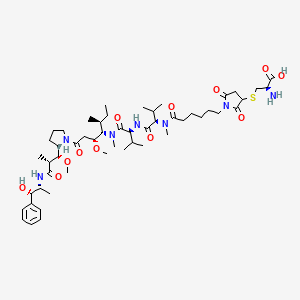
Cys-mc-MMAE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cys-mc-MMAE is a compound used in the development of antibody-drug conjugates (ADCs). It consists of monomethyl auristatin E (MMAE), a potent cytotoxin, linked to a cysteine residue. This compound is designed to selectively deliver the cytotoxin to tumor cells, minimizing damage to healthy tissues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cys-mc-MMAE involves the conjugation of monomethyl auristatin E to a cysteine residue through a linker. The process typically includes the following steps:
Activation of the linker: The linker is activated using reagents such as N-hydroxysuccinimide (NHS) esters.
Conjugation to cysteine: The activated linker is then conjugated to the cysteine residue under mild conditions to preserve the integrity of the cysteine.
Attachment of MMAE: Finally, monomethyl auristatin E is attached to the linker-cysteine conjugate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality assessment .
Analyse Chemischer Reaktionen
Types of Reactions
Cys-mc-MMAE undergoes several types of chemical reactions, including:
Oxidation: The cysteine residue can undergo oxidation, leading to the formation of disulfide bonds.
Reduction: The disulfide bonds formed during oxidation can be reduced back to free thiols.
Substitution: The linker can undergo substitution reactions, where different functional groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other mild oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles depending on the desired functional group.
Major Products Formed
The major products formed from these reactions include disulfide-linked conjugates, reduced thiol forms, and substituted derivatives of the linker .
Wissenschaftliche Forschungsanwendungen
Cys-mc-MMAE has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying conjugation reactions and linker stability.
Biology: Employed in the development of targeted therapies for cancer treatment.
Medicine: Integral in the creation of antibody-drug conjugates for targeted cancer therapy.
Industry: Utilized in the production of ADCs for clinical trials and therapeutic applications.
Wirkmechanismus
Cys-mc-MMAE exerts its effects by inhibiting cell division. The mechanism involves the following steps:
Binding to the target cell: The antibody component of the ADC binds to specific antigens on the surface of tumor cells.
Internalization: The ADC is internalized into the tumor cell through receptor-mediated endocytosis.
Release of MMAE: Once inside the cell, the linker is cleaved by lysosomal enzymes, releasing monomethyl auristatin E.
Inhibition of tubulin polymerization: Monomethyl auristatin E inhibits tubulin polymerization, preventing cell division and leading to cell death
Vergleich Mit ähnlichen Verbindungen
Cys-mc-MMAE is compared with other similar compounds such as:
Monomethyl auristatin F (MMAF): Similar to MMAE but with a charged C-terminal phenylalanine, leading to attenuated activity.
Valine-citrulline-monomethyl auristatin E (Val-Cit-MMAE): Another ADC payload with a cleavable linker, used in various clinical trials.
This compound is unique due to its non-cleavable linker, which provides enhanced stability and reduced off-target toxicity compared to cleavable linkers .
Eigenschaften
Molekularformel |
C52H85N7O12S |
|---|---|
Molekulargewicht |
1032.3 g/mol |
IUPAC-Name |
(2R)-2-amino-3-[1-[6-[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]-6-oxohexyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C52H85N7O12S/c1-13-32(6)45(38(70-11)27-41(61)58-26-20-23-37(58)47(71-12)33(7)48(64)54-34(8)46(63)35-21-16-14-17-22-35)57(10)51(67)43(30(2)3)55-49(65)44(31(4)5)56(9)40(60)24-18-15-19-25-59-42(62)28-39(50(59)66)72-29-36(53)52(68)69/h14,16-17,21-22,30-34,36-39,43-47,63H,13,15,18-20,23-29,53H2,1-12H3,(H,54,64)(H,55,65)(H,68,69)/t32-,33+,34+,36-,37-,38+,39?,43-,44-,45-,46+,47+/m0/s1 |
InChI-Schlüssel |
APTHBUCXBJQNCQ-ZOFPQANVSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCCCCN3C(=O)CC(C3=O)SC[C@@H](C(=O)O)N |
Kanonische SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)CC(C3=O)SCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


